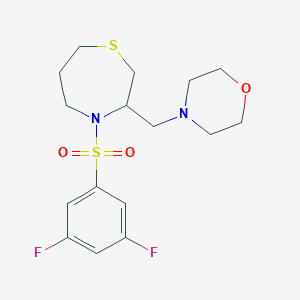
4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C16H22F2N2O3S2 and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((4-((3,5-Difluorophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a morpholine derivative with potential pharmacological applications. Morpholines are known for their ability to enhance the bioactivity of various compounds due to their unique structural properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of morpholine derivatives often involves interactions with various biological targets. The presence of the sulfonyl group and thiazepan ring in this compound suggests that it may interact with enzymes and receptors involved in several physiological processes.
- Enzyme Inhibition : Morpholine derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption, making it a potential candidate for managing diabetes .
- Receptor Modulation : The morpholine structure can enhance binding affinity to central nervous system (CNS) receptors, potentially affecting mood disorders and neurodegenerative diseases . The compound's ability to modulate neurotransmitter receptors may also contribute to its therapeutic effects.
In Vitro Studies
Several studies have investigated the biological activity of morpholine derivatives similar to the compound :
- α-Glucosidase Inhibition : A study demonstrated that morpholine-containing compounds exhibited significant α-glucosidase inhibitory activity, with IC50 values indicating strong potential for glycemic control . For instance, compounds with similar structures showed IC50 values ranging from 15 µM to 25 µM, significantly lower than standard drugs like acarbose (IC50 = 58.8 µM).
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-benzyl-3-(morpholinomethyl)-1H-benzimidazolium chloride | 15 ± 0.030 | |
| 1-benzyl-3-(2-nitrophenyl)amino | 19 ± 0.060 | |
| Acarbose (Standard) | 58.8 ± 0.015 |
Case Studies
- Case Study on Diabetes Management : A recent study highlighted a morpholine derivative that effectively lowered postprandial blood glucose levels in diabetic mice. The mechanism was attributed to α-glucosidase inhibition and improved insulin sensitivity.
- Neurodegenerative Disease Research : Another investigation revealed that a related morpholine compound exhibited neuroprotective effects by reducing amyloid-beta accumulation in Alzheimer’s disease models, showcasing its potential role in treating cognitive decline .
Propiedades
IUPAC Name |
4-[[4-(3,5-difluorophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3S2/c17-13-8-14(18)10-16(9-13)25(21,22)20-2-1-7-24-12-15(20)11-19-3-5-23-6-4-19/h8-10,15H,1-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQYDKPCUQCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













